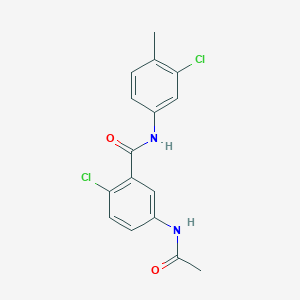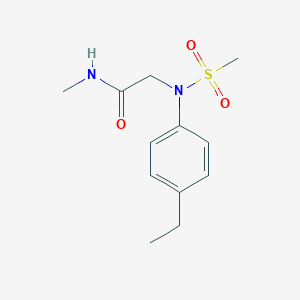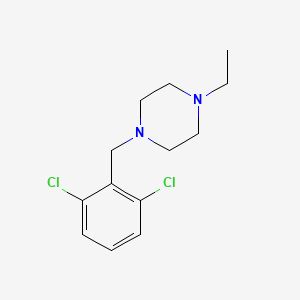
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide is a chemical compound that belongs to the class of organic compounds known as nitrobenzamides. It is also known as BML-210 and has been identified as a potential therapeutic agent for the treatment of various diseases.
Mechanism of Action
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide has been found to inhibit the activity of various enzymes and signaling pathways that are involved in the regulation of inflammation and cancer progression. It has been shown to inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation and immune responses. It also inhibits the activity of the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been found to inhibit the replication of various viruses, including HIV and HCV.
Advantages and Limitations for Lab Experiments
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide has several advantages for lab experiments. It is readily available and can be synthesized using simple and inexpensive methods. It has also been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising therapeutic agent for the treatment of various diseases. However, the compound has some limitations, including its poor solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide. One area of research could be the development of more potent and selective analogs of the compound for the treatment of specific diseases. Another area of research could be the investigation of the compound's potential to modulate the immune system and its role in the treatment of autoimmune diseases. Furthermore, the compound's potential to inhibit viral replication could be explored further for the development of new antiviral therapies.
Synthesis Methods
The synthesis of N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide involves the reaction of 2-bromo-4-methylbenzoic acid with thionyl chloride to form 2-bromo-4-methylbenzoyl chloride. The resulting compound is then reacted with 3-methyl-4-nitroaniline in the presence of a base such as triethylamine to produce this compound.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied extensively in various preclinical models for its potential therapeutic applications. Some of the research areas where this compound has been investigated include cancer, viral infections, and inflammatory diseases.
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-3-5-13(12(16)7-9)17-15(19)11-4-6-14(18(20)21)10(2)8-11/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYWRMKHIRURJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5740079.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5740106.png)

![4-bromo-3,5-dimethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole](/img/structure/B5740119.png)
![N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5740122.png)
![N-(3,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5740128.png)


![N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5740147.png)
![2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5740150.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5740166.png)
![3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5740167.png)
